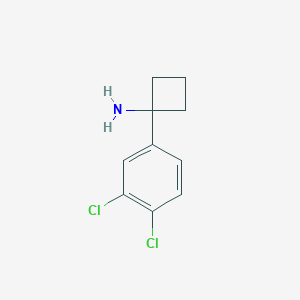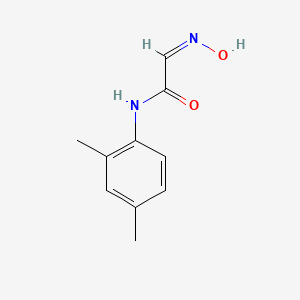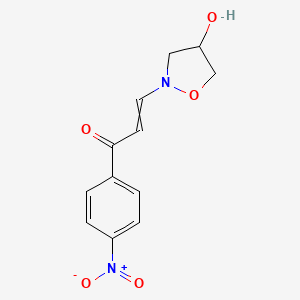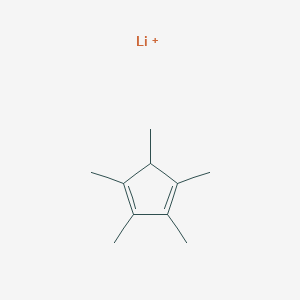![molecular formula C13H9ClF3N3 B11726521 3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H9ClF3N3 It is known for its unique structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and a hydrazone group
准备方法
合成路线和反应条件
3-氯-2-[(2E)-2-(苯基亚甲基)肼-1-基]-5-(三氟甲基)吡啶的合成通常涉及 3-氯-5-(三氟甲基)吡啶-2-甲醛与苯肼的反应。该反应在回流条件下在适当的溶剂(如乙醇或甲醇)中进行。 然后通过重结晶或柱色谱法纯化产物,以获得高纯度的目标化合物 .
工业生产方法
虽然这种化合物的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件、溶剂回收和纯化工艺,以确保成本效益和高产率。
化学反应分析
反应类型
3-氯-2-[(2E)-2-(苯基亚甲基)肼-1-基]-5-(三氟甲基)吡啶可以发生各种化学反应,包括:
取代反应: 氯原子可以被亲核试剂(如胺或硫醇)取代。
氧化和还原: 腙基可以被氧化形成相应的偶氮化合物,或被还原成肼。
缩合反应: 该化合物可以与醛或酮缩合反应形成腙或氮杂环。
常用试剂和条件
亲核试剂: 胺、硫醇和其他用于取代反应的亲核试剂。
氧化剂: 高锰酸钾、过氧化氢用于氧化反应。
还原剂: 硼氢化钠、氢化铝锂用于还原反应。
主要产物
取代产物: 取决于所用亲核试剂,可以形成各种取代吡啶。
氧化产物: 偶氮化合物。
还原产物: 肼。
科学研究应用
3-氯-2-[(2E)-2-(苯基亚甲基)肼-1-基]-5-(三氟甲基)吡啶在科学研究中有多种应用:
化学: 用作有机合成中用于制备更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其作为药物发现和开发中潜在先导化合物的可能性。
工业: 用于农用化学品和制药产品的开发.
作用机制
3-氯-2-[(2E)-2-(苯基亚甲基)肼-1-基]-5-(三氟甲基)吡啶的作用机制涉及其与特定分子靶标的相互作用。腙基可以与生物分子中的亲核位点形成共价键,导致酶活性抑制或细胞过程破坏。 三氟甲基增强了化合物的亲脂性,使其能够更容易地渗透到细胞中并与细胞内靶标相互作用 .
相似化合物的比较
类似化合物
2-氯-5-(三氟甲基)吡啶: 结构相似,但缺少腙基。
3-氯-2-(苯基肼基)-5-(三氟甲基)吡啶: 结构相似,但取代模式不同。
独特性
3-氯-2-[(2E)-2-(苯基亚甲基)肼-1-基]-5-(三氟甲基)吡啶因同时存在三氟甲基和腙基而具有独特性,这些基团赋予了其独特的化学反应性和生物活性。 这种官能团的组合使其成为研究和工业中各种应用的宝贵化合物 .
属性
分子式 |
C13H9ClF3N3 |
|---|---|
分子量 |
299.68 g/mol |
IUPAC 名称 |
N-[(Z)-benzylideneamino]-3-chloro-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H9ClF3N3/c14-11-6-10(13(15,16)17)8-18-12(11)20-19-7-9-4-2-1-3-5-9/h1-8H,(H,18,20)/b19-7- |
InChI 键 |
ZMLUSNKADQBTFL-GXHLCREISA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N\NC2=C(C=C(C=N2)C(F)(F)F)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)



![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)

![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
